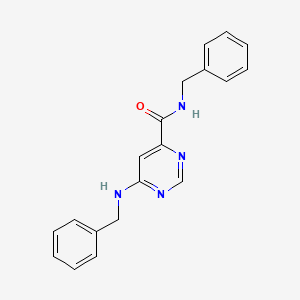
1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride
Vue d'ensemble
Description
“1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride” is a chemical compound with the formula C7H10N4・2HCl . It has a molecular weight of 223.1 .
Molecular Structure Analysis
The molecular structure of “1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride” is based on its chemical formula, C7H10N4・2HCl . This indicates that the molecule contains seven carbon atoms, ten hydrogen atoms, four nitrogen atoms, and two chlorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a substance can be determined by its molecular structure and the types of bonds it contains. For “1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride”, it is a solid at room temperature .
Applications De Recherche Scientifique
Antimicrobial Activity
A primary application of 1-(Pyrazin-2-yl)azetidin-3-amine dihydrochloride and its derivatives is in the field of antimicrobial research. Several studies have shown that compounds derived from this chemical structure exhibit significant antibacterial and antifungal activities. For instance, Ayyash & Habeeb (2019) synthesized novel 2-azetidinones from pyrazine dicarboxylic acid, demonstrating excellent antimicrobial properties (Ayyash & Habeeb, 2019). Similarly, Shah et al. (2014) created azetidin-2-one based phenyl sulfonyl pyrazoline derivatives, which were tested for their antimicrobial effectiveness (Shailesh H. Shah, P. Patel, Mitesh Prajapati, Bharat Vaghari, & Jayesh B. Parmar, 2014).
Antitubercular Activity
The compound and its derivatives have also been explored for their potential in antitubercular treatments. Das & Mehta (2020) synthesized pyrazine containing oxadiazoles clubbed with substituted azetidin-2-one, revealing promising antitubercular activity against Mycobacterium tuberculosis (Das & Mehta, 2020).
Anticancer Agents
Research has extended into the exploration of these compounds as potential anticancer agents. A study by Murphy et al. (2011) found that analogues of this compound, with modifications at the pyrazine ring, acted as selective inhibitors in cancer treatments (Murphy et al., 2011).
Antidepressant and Nootropic Agents
The compound's derivatives have been investigated for their potential as antidepressant and nootropic agents. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone, which showed promising antidepressant and nootropic activities (Thomas et al., 2016).
Additional Applications
Further studies have delved into the synthesis of various derivatives and evaluated their biological activities, including antibacterial effects and their potential as drug-like molecules for targeting specific proteins in microbial treatments (Behera.S. et al., 2014; Chopde et al., 2012) (Behera.S. et al., 2014) (Chopde et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyrazin-2-ylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-3-9-1-2-10-7;;/h1-3,6H,4-5,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBLGWACLMFAHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate](/img/structure/B1468186.png)
![benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1468187.png)



![tert-Butyl 3-[5-(hydroxyamino)-2-pyridinyl]-1-azetidinecarboxylate](/img/structure/B1468193.png)
![tert-Butyl 3-(2H-pyrazolo[4,3-b]pyridin-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1468199.png)
![tert-Butyl 5-(aminocarbonyl)-6-methyl-3,4-dihydro[2,7]naphthyridine-2(1H)-carboxylate](/img/structure/B1468201.png)


![tert-Butyl 2-[2-(ethylamino)-4-pyrimidinyl]-1-pyrrolidinecarboxylate](/img/structure/B1468204.png)
![tert-Butyl 3-[3-(methoxycarbonyl)benzyl]-1-pyrrolidinecarboxylate](/img/structure/B1468205.png)
![Methyl 2-[(6-chloro-2-methyl-5-nitro-4-pyrimidinyl)amino]acetate](/img/structure/B1468206.png)
